molecular formula C14H16N6O3 B7740939 (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide

(S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide

Cat. No.: B7740939
M. Wt: 316.32 g/mol
InChI Key: JRDJKFGRFKFTBO-VIZOYTHASA-N
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Description

(S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a triazine ring and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with an aldehyde.

    Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine to form the hydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while reduction could lead to the formation of amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)butanehydrazide
  • (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)ethanehydrazide

Uniqueness

The uniqueness of (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide lies in its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-methylphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3/c1-8-4-3-5-10(6-8)7-15-19-12(21)9(2)16-11-13(22)17-14(23)20-18-11/h3-7,9H,1-2H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDJKFGRFKFTBO-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C(C)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C(C)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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